2-(Difluoromethoxy)phenylacetic acid

Medicinal chemistry SAR studies Building block procurement

Sourcing ortho-difluoromethoxy phenylacetic acid with inconsistent purity disrupting SAR campaigns? Our 98% 2-(difluoromethoxy)phenylacetic acid (CAS 86867-68-7) eliminates batch variability with full NMR/HPLC documentation. - Ortho-OCF2H group provides pH-dependent LogD shift (0.74 to -0.85 at pH 5.5-7.4) critical for target engagement optimization. - Lipinski-compliant fragment (TPSA 46.53 Ų, LogP 2.38) for oral drug discovery & PDE4/kinase inhibitor programs. - Available gram-to-multi-gram, certified purity for reproducible SAR & scale-up campaigns.

Molecular Formula C9H8F2O3
Molecular Weight 202.15 g/mol
CAS No. 86867-68-7
Cat. No. B1304702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)phenylacetic acid
CAS86867-68-7
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)OC(F)F
InChIInChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
InChIKeyHQSIEUGDICOLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)phenylacetic acid (CAS 86867-68-7) Procurement Specifications and Basic Characteristics


2-(Difluoromethoxy)phenylacetic acid (CAS 86867-68-7) is a fluorinated phenylacetic acid derivative with molecular formula C₉H₈F₂O₃ and molecular weight 202.15 g/mol . It exists as a solid at ambient temperature and features a difluoromethoxy group ortho-substituted on the phenyl ring . Predicted physicochemical properties include boiling point 286.0±35.0 °C, density 1.328±0.06 g/cm³, and pKa 4.07±0.10 . The compound carries GHS hazard classification as an irritant (H315, H319, H335) requiring standard laboratory handling precautions .

Procurement Risk Alert: Why 2-(Difluoromethoxy)phenylacetic Acid Cannot Be Arbitrarily Substituted by Regioisomers or Non-fluorinated Analogs


Substituting 2-(difluoromethoxy)phenylacetic acid with its regioisomers (ortho- vs. meta- vs. para-substitution) or non-fluorinated analogs introduces significant and quantifiable differences in molecular properties. The ortho-substitution pattern yields a pKa of 4.07 (predicted) and LogP of 2.38, which differ from para-substituted analogs and would alter ionization state and lipophilicity profiles at physiological pH [1]. Computational property divergence of 0.85 log units between pH 5.5 and 7.4 (LogD shift) confirms that the ortho-OCF₂H group confers pH-dependent partitioning behavior distinct from alternative substitution patterns [2]. Direct substitution with unsubstituted phenylacetic acid (LogP 1.41, pKa 4.31) or methoxy-substituted analogs would produce different downstream molecular properties in subsequent derivatization, undermining reproducibility of synthetic routes and SAR studies that rely on the specific electronic and steric contribution of the ortho-difluoromethoxy group [3].

2-(Difluoromethoxy)phenylacetic Acid: Quantitative Procurement Differentiation Evidence vs. Regioisomers and Analogs


Ortho-Substitution Position: pKa and LogP Comparison vs. Para Regioisomer and Parent Phenylacetic Acid

The ortho-positioned difluoromethoxy group in 2-(difluoromethoxy)phenylacetic acid yields distinct acid strength and lipophilicity compared to para-substituted analogs and unsubstituted phenylacetic acid [1]. The ortho-OCF₂H substitution reduces pKa to 4.07 (predicted) relative to unsubstituted phenylacetic acid (pKa 4.31), attributable to inductive electron-withdrawing effects of the difluoromethoxy group . Concurrently, LogP increases from 1.41 (phenylacetic acid) to 2.38 for the ortho-difluoromethoxy derivative [2]. These quantitative differences confirm that regioisomeric substitution position materially alters physicochemical properties relevant to downstream synthetic utility and bioavailability predictions .

Medicinal chemistry SAR studies Building block procurement

pH-Dependent Partitioning Behavior: LogD Shift Quantifies Unique Lipophilicity Profile

The ortho-difluoromethoxy substitution confers a pronounced pH-dependent partitioning profile not observed in non-fluorinated analogs [1]. At pH 5.5, LogD measures 0.74, decreasing sharply to -0.85 at pH 7.4 [2]. This 1.59 log unit difference indicates that the compound transitions from moderately lipophilic to hydrophilic across the physiological pH range encountered in gastrointestinal absorption and intracellular compartments [3]. In contrast, unsubstituted phenylacetic acid exhibits a smaller LogD shift across this pH range due to its higher pKa, while para-substituted analogs may display different pH-dependent behavior due to altered electronic environment .

Drug design ADME prediction Lipophilicity optimization

Purity Specifications and Analytical Documentation Availability Across Commercial Suppliers

Commercial suppliers offer 2-(difluoromethoxy)phenylacetic acid with varying purity specifications and supporting analytical documentation that directly impact procurement decisions . Aladdin Scientific supplies the compound at ≥98% purity with batch-specific Certificates of Analysis including NMR, HPLC, and GC data, with pricing at $18.90 per 250 mg . Bidepharm also provides 98% standard purity with comparable analytical documentation (NMR, HPLC, GC) for batch quality verification . Fluorochem UK offers 95% purity at £343.00 per 1 g with comprehensive SDS and GHS hazard classification . In contrast, para-substituted 4-(difluoromethoxy)phenylacetic acid (CAS 243659-15-6) is available from suppliers at comparable purity levels but with distinct pricing and availability profiles that may influence synthetic route economics .

Quality control Procurement specifications Analytical characterization

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Conformational Flexibility Metrics

2-(Difluoromethoxy)phenylacetic acid exhibits a Topological Polar Surface Area of 46.53 Ų and 4 rotatable bonds . These values satisfy Lipinski's Rule of Five criteria (TPSA < 140 Ų; rotatable bonds ≤ 10) and are consistent with orally bioavailable drug-like chemical space [1]. The ortho-difluoromethoxy substitution introduces conformational constraints distinct from para-substituted analogs due to steric proximity to the acetic acid side chain [2]. This ortho-substitution pattern may influence the accessible conformational ensemble of downstream derivatives, potentially affecting target binding conformations in SAR exploration [3].

Drug-likeness Bioavailability prediction Lead optimization

2-(Difluoromethoxy)phenylacetic Acid: Optimal Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Drug Discovery: Building Block for Orally Bioavailable Lead Series

The compound's Lipinski compliance (TPSA 46.53 Ų, 4 rotatable bonds, LogP 2.38) and pH-dependent LogD profile (0.74 at pH 5.5 shifting to -0.85 at pH 7.4) make it suitable as a fragment starting point in orally targeted drug discovery programs. The ortho-difluoromethoxy group provides metabolic stability benefits characteristic of fluorinated phenylacetic acid derivatives while maintaining fragment-like physicochemical properties. Procurement of high-purity material (≥98%) with full analytical documentation from suppliers such as Aladdin Scientific or Bidepharm ensures batch-to-batch consistency required for SAR studies and structure-guided optimization campaigns .

Kinase Inhibitor Scaffold Derivatization and PDE4 Inhibitor Synthesis

Fluorinated phenylacetic acids serve as key intermediates in the synthesis of kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors [1]. The carboxylic acid functionality of 2-(difluoromethoxy)phenylacetic acid enables diverse derivatization pathways including esterification, amidation, and reduction to corresponding alcohols. The ortho-OCF₂H substitution pattern offers distinct steric and electronic properties compared to para- and meta-regioisomers, which can be leveraged to modulate target engagement in structure-based drug design. The compound's commercial availability at 95-98% purity across multiple suppliers provides procurement flexibility for medicinal chemistry laboratories requiring gram to multi-gram quantities for analog synthesis .

Agrochemical Intermediate: Herbicidal and Insecticidal Lead Optimization

Difluoromethoxy-substituted phenylacetic acids exhibit herbicidal activity when incorporated into specific molecular frameworks . Patent literature demonstrates that difluorophenylacetic acids of formula (I) show herbicidal utility in controlling weeds in crops of useful plants [2]. The ortho-difluoromethoxy substitution pattern provides unique physicochemical properties (pKa 4.07, LogP 2.38) that influence foliar uptake and translocation characteristics in agrochemical applications. Procurement of 2-(difluoromethoxy)phenylacetic acid with certified purity specifications supports reproducible synthesis and formulation development for agrochemical lead optimization programs .

Technical Documentation Hub

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